molecular formula C24H19F3N2O2S B304248 [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

Cat. No. B304248
M. Wt: 456.5 g/mol
InChI Key: IBSGFFUMUKBKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is a synthetic compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Physiologically, it has been found to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone in lab experiments include its potent antitumor activity, its potential as a lead compound for the development of new antitumor agents, and its versatility as a building block for the synthesis of novel materials. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.

Future Directions

There are several future directions for research on [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential applications in other scientific fields, such as material science and nanotechnology.
4. Exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is a synthetic compound with potential applications in various scientific research fields. Its potent antitumor activity and versatility as a building block for the synthesis of novel materials make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other scientific fields.

Synthesis Methods

The synthesis of [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone involves multiple steps, including the reaction of 4-methoxyphenylacetonitrile with trifluoromethylthiophene-2-carbaldehyde, followed by the reaction of the resulting product with 2,4-dimethylbenzaldehyde. The final step involves the reaction of the resulting compound with ammonia to obtain the desired product.

Scientific Research Applications

[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, it has been identified as a potential lead compound for the development of new antitumor agents. In material science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.

properties

Product Name

[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

Molecular Formula

C24H19F3N2O2S

Molecular Weight

456.5 g/mol

IUPAC Name

[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone

InChI

InChI=1S/C24H19F3N2O2S/c1-12-4-9-16(13(2)10-12)21(30)22-20(28)19-17(24(25,26)27)11-18(29-23(19)32-22)14-5-7-15(31-3)8-6-14/h4-11H,28H2,1-3H3

InChI Key

IBSGFFUMUKBKMB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N)C

Origin of Product

United States

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